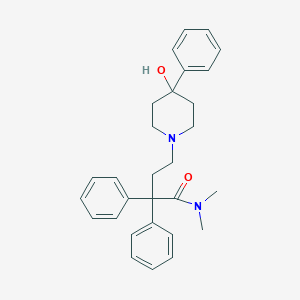
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-” is a chemical compound with the molecular formula C29H34N2O2 . It is also known by other names such as “4- (4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide” and “R-18936” among others . The compound has a molecular weight of 442.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The InChI string for the compound isInChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 . This provides a complete description of the connectivity, stereochemistry, and electronic structure of the molecule. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has seven rotatable bonds .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The compound has been studied for its molecular structure and interactions. A study on the redetermination of loperamide monohydrate, which is structurally related, revealed a piperidin-1-yl ring in a distorted chair conformation with various groups bonded in para positions, providing insights into its molecular geometry and interactions in the crystal form (Jasinski et al., 2012).
Metabolism and Pharmacokinetics
- Research on the metabolites of loperamide in rats identified several pathways including dealkylation and hydroxylation. This study helps in understanding the metabolic processes involving compounds with similar structures (Yoshida et al., 1979).
Antiarrhythmic Activity
- A series of alpha,alpha-diaryl-1-piperidinebutanols, structurally related to the compound , was evaluated for antiarrhythmic activity. This indicates potential applications in cardiac arrhythmias (Hoefle et al., 1991).
Anti-Inflammatory and Antioxidant Properties
- Compounds related to 1-Piperidinebutanamide have been synthesized and tested for anti-inflammatory and antioxidant activities. The studies suggest potential therapeutic applications in inflammation and oxidative stress (Geronikaki et al., 2003).
Neuroprotective Effects
- Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on structures related to 1-Piperidinebutanamide. These compounds show promise as neuroprotective agents, potentially useful in conditions like neurodegenerative diseases (Chenard et al., 1995).
properties
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNRXMADRSSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- | |
CAS RN |
37743-41-2 |
Source


|
| Record name | Loperamide hydrochloride specified impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-18936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV79562T82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

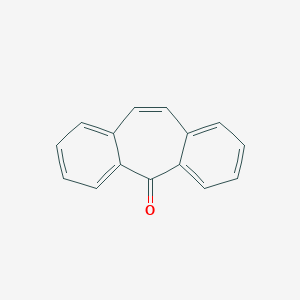
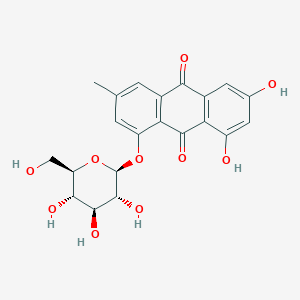
![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

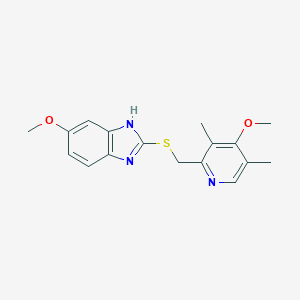
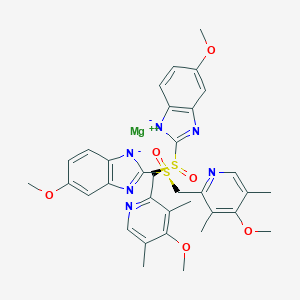
![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)
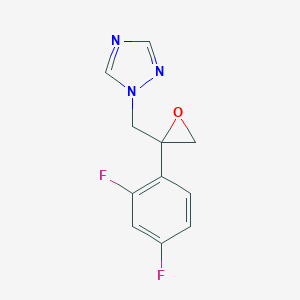
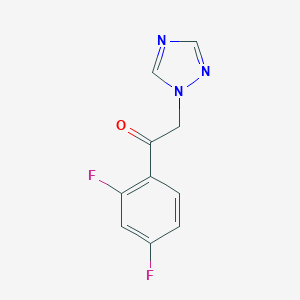
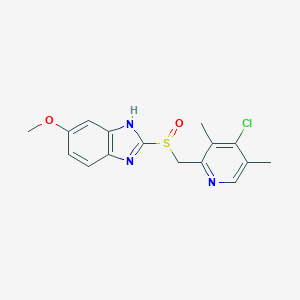
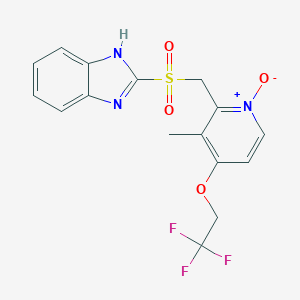
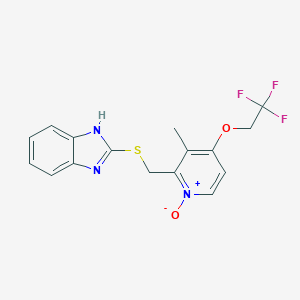
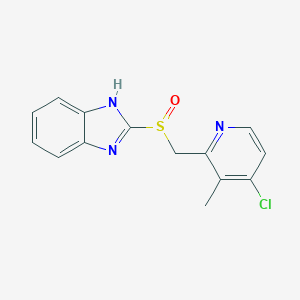
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)